2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride
Overview
Description
2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C14H17NCl
Mechanism of Action
Target of Action
It is known that similar compounds often interact with monoamine transporters .
Mode of Action
It is known to be a releasing agent of serotonin, norepinephrine, and dopamine . This suggests that it may interact with its targets to increase the release of these neurotransmitters, leading to changes in neuronal signaling.
Biochemical Pathways
Given its role as a releasing agent of serotonin, norepinephrine, and dopamine , it is likely to affect pathways involving these neurotransmitters. These could include the serotonergic, noradrenergic, and dopaminergic pathways, which play crucial roles in mood regulation, alertness, and reward, respectively.
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine .
Result of Action
As a releasing agent of serotonin, norepinephrine, and dopamine , it is likely to increase the levels of these neurotransmitters in the synaptic cleft, leading to increased neuronal signaling.
Biochemical Analysis
Biochemical Properties
2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as a releasing agent for serotonin, norepinephrine, and dopamine, with EC50 values of 13 nM, 34 nM, and 10 nM, respectively . These interactions are crucial for its effects on neurotransmitter release and modulation of synaptic activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to release serotonin, norepinephrine, and dopamine affects neurotransmission and can lead to changes in mood, cognition, and behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It acts as a partial substrate for biogenic amine transporters, leading to the release of serotonin, norepinephrine, and dopamine . This mechanism is essential for its pharmacological effects and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, affecting its activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its effects on cellular processes and functions .
Preparation Methods
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that involve the use of reactors and controlled environments to ensure the purity and yield of the final product. The process may also include purification steps such as recrystallization and chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biological systems and processes, including enzyme inhibition and receptor binding studies.
Medicine: It has potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Methylnaphthalene
2-Naphthol
2-Methyl-2-(naphthalen-2-yl)propan-1-amine
Properties
IUPAC Name |
2-methyl-1-naphthalen-2-ylpropan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N.ClH/c1-14(2,15)10-11-7-8-12-5-3-4-6-13(12)9-11;/h3-9H,10,15H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVVZYBFFPBNBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC2=CC=CC=C2C=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693132 | |
Record name | 2-Methyl-1-(naphthalen-2-yl)propan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351490-95-4 | |
Record name | 2-Methyl-1-(naphthalen-2-yl)propan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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